molecular formula C16H15N3O4S B2940055 N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-76-1

N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2940055
CAS No.: 851945-76-1
M. Wt: 345.37
InChI Key: DXGDCACVACMTCA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule is distinguished by a 2,5-dimethoxyphenyl carboxamide group at position 6 and a methyl substituent at position 2. The methoxy groups on the aryl ring may enhance solubility and modulate electronic interactions, while the thiazolo-pyrimidine scaffold provides a rigid framework for molecular recognition .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGDCACVACMTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in cell proliferation, such as topoisomerase II . This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 3, 5, 6, and 5. Key analogs include:

Compound Name Substituents Key Properties Reference
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 4-Methoxyphenyl at position 5
- Methyl at position 7
- Phenyl carboxamide at position 6
Higher lipophilicity due to para-methoxy group; moderate antimicrobial activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Trimethoxybenzylidene at position 2
- Ethyl ester at position 6
Planar conformation with dihedral angle of 80.94° between fused rings; crystalline stability via C–H···O bonds
N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide - Sulfonamide at position 7
- Methyl group on aryl ring
Enhanced hydrogen-bonding capacity; improved solubility in polar solvents
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide - Trifluoromethoxy group at position 4 Increased metabolic stability due to CF3 group; potential CNS activity

Computational and Spectroscopic Data

  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1680–1700 cm⁻¹, while thiazole C=S (if present) absorbs at ~1250 cm⁻¹ .
  • NMR : Methoxy protons resonate at δ 3.7–3.9 ppm (¹H), and the thiazolo-pyrimidine core shows characteristic aromatic signals at δ 7.1–8.3 ppm .

Biological Activity

N-(2,5-Dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-component reactions. The initial steps often include the reaction of 2,5-dimethoxyphenyl derivatives with various thiazole and pyrimidine precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antiviral, and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

In vitro studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : Certain compounds effectively inhibited biofilm formation in bacterial cultures, indicating potential for treating biofilm-associated infections.

Antiviral Activity

Research into the antiviral potential of thiazolo-pyrimidine derivatives indicates promising results:

  • Neuraminidase Inhibition : Compounds with similar structures have been noted to act as neuraminidase inhibitors, with some exhibiting IC50 values around 50 μM .
  • Viral Replication : Studies involving Vero cells infected with viruses like HSV-1 showed that specific derivatives could significantly reduce viral replication .

Anticancer Activity

Preliminary investigations suggest that thiazolo-pyrimidine compounds may possess anticancer properties:

  • Cell Viability Assays : Various derivatives have been tested for their ability to induce cytotoxicity in cancer cell lines, with some showing effective dose-dependent responses.
  • Mechanistic Studies : Research indicates that these compounds may induce apoptosis through caspase activation pathways in cancer cells .

Case Studies

  • Antimicrobial Evaluation :
    A study assessed a series of thiazolo-pyrimidine derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The most active compound exhibited an MIC of 0.25 μg/mL against E. coli and S. aureus, highlighting the effectiveness of structural modifications in enhancing activity .
  • Antiviral Screening :
    In another investigation, several thiazolo-pyrimidine derivatives were screened for their antiviral activity against HSV-1 and VSV. Compounds demonstrated a significant reduction in viral titers, suggesting their potential as therapeutic agents in viral infections .

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